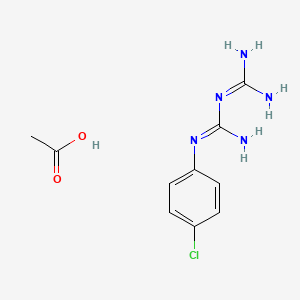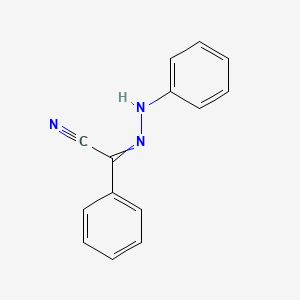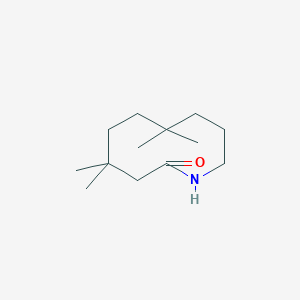![molecular formula C17H14 B14658590 2,11-Dihydro-1H-benzo[a]fluorene CAS No. 41593-25-3](/img/structure/B14658590.png)
2,11-Dihydro-1H-benzo[a]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,11-Dihydro-1H-benzo[a]fluorene is a chemical compound with the molecular formula C17H14 It is a polycyclic aromatic hydrocarbon that consists of fused benzene and fluorene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dihydro-1H-benzo[a]fluorene can be achieved through several methods. One common approach involves the iodine-mediated synthesis from yne-enones. In this method, chalcones derived from o-alkynylacetophenones and aromatic aldehydes are heated under reflux with iodine in acetic acid. This process leads to the formation of benzo[a]fluorenone derivatives through a series of reactions including regioselective alkyne hydration, intramolecular aldol condensation, electrocyclic ring closure, and aromatization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2,11-Dihydro-1H-benzo[a]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzo[a]fluorenone derivatives.
Reduction: Reduction reactions can convert benzo[a]fluorenones back to this compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and acetic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed.
Major Products
The major products formed from these reactions include benzo[a]fluorenone derivatives, substituted benzo[a]fluorenes, and various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
2,11-Dihydro-1H-benzo[a]fluorene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and heterocyclic compounds.
Biology: Studies have explored its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the fabrication of optoelectronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2,11-Dihydro-1H-benzo[a]fluorene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways and molecular targets involved are still under investigation.
Comparación Con Compuestos Similares
2,11-Dihydro-1H-benzo[a]fluorene can be compared with other similar compounds such as:
Benzo[a]fluorene: Lacks the dihydro functionality and has different electronic properties.
Indeno[1,2-b]fluorene: Contains an additional fused ring, leading to different structural and electronic characteristics.
Fluostatin derivatives: Natural products with similar core structures but different functional groups and biological activities
Propiedades
Número CAS |
41593-25-3 |
|---|---|
Fórmula molecular |
C17H14 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2,11-dihydro-1H-benzo[a]fluorene |
InChI |
InChI=1S/C17H14/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-2,4-6,8-10H,3,7,11H2 |
Clave InChI |
MLUQHZBPKYPKLD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C=CC3=C2CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)



![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)



![S-[(4-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14658589.png)
